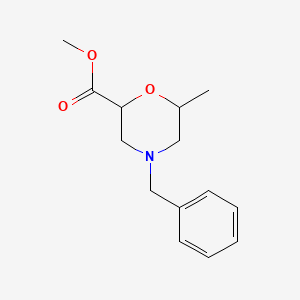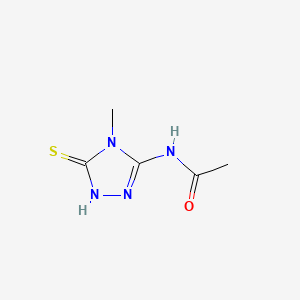![molecular formula C13H11Cl2N5 B12938848 6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine CAS No. 924904-14-3](/img/structure/B12938848.png)
6-Chloro-7-{[3-(chloromethyl)phenyl]methyl}-7H-purin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is a synthetic compound belonging to the purine class of heterocyclic organic compounds This compound is characterized by the presence of a purine ring system substituted with a chloromethylbenzyl group and a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through the condensation of appropriate amines and formamidine derivatives under controlled conditions.
Introduction of the Chloromethylbenzyl Group: The chloromethylbenzyl group is introduced via a nucleophilic substitution reaction. This step involves the reaction of the purine core with a chloromethylbenzyl halide in the presence of a base such as potassium carbonate.
Chlorination: The final step involves the chlorination of the purine derivative to introduce the chlorine atom at the desired position. This can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the purine ring or the substituents.
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through reactions with appropriate nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and amines are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Major Products
The major products formed from these reactions include various substituted purine derivatives, which can be further functionalized for specific applications.
科学研究应用
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- 6-Chloro-7-(3-(chloromethyl)phenyl)-7H-purin-2-amine
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-one
- 6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-thiol
Uniqueness
6-Chloro-7-(3-(chloromethyl)benzyl)-7H-purin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
924904-14-3 |
|---|---|
分子式 |
C13H11Cl2N5 |
分子量 |
308.16 g/mol |
IUPAC 名称 |
6-chloro-7-[[3-(chloromethyl)phenyl]methyl]purin-2-amine |
InChI |
InChI=1S/C13H11Cl2N5/c14-5-8-2-1-3-9(4-8)6-20-7-17-12-10(20)11(15)18-13(16)19-12/h1-4,7H,5-6H2,(H2,16,18,19) |
InChI 键 |
YINKEZOWPCJDOD-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)CCl)CN2C=NC3=C2C(=NC(=N3)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



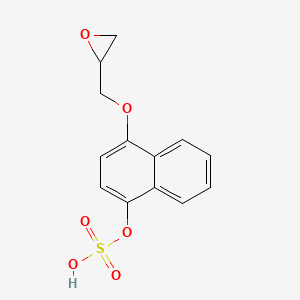


![1-[(2-Chlorophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B12938783.png)

![1-{4-[(1H-Benzimidazol-2-yl)amino]phenyl}ethan-1-one](/img/structure/B12938810.png)
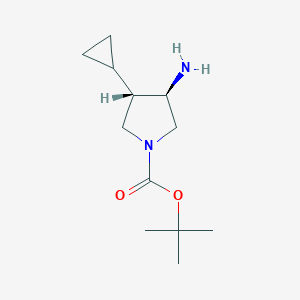
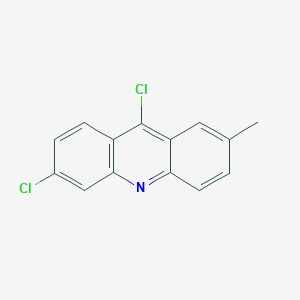
![N-[5-(Butan-2-yl)-1,3,4-thiadiazol-2-yl]-2,6-dimethoxybenzamide](/img/structure/B12938819.png)
![1H,4'H-[2,2'-Biimidazole]-4',5-dicarbonitrile](/img/structure/B12938829.png)
